molecular formula C17H18N4O2 B2770212 Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate CAS No. 881471-90-5

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2770212
CAS No.: 881471-90-5
M. Wt: 310.357
InChI Key: HADABCITJRFAEH-UHFFFAOYSA-N
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Description

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate is a heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidine ring and an ethyl cyanoacetate group. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse applications in medicinal chemistry, materials science, and agrochemicals .

Properties

IUPAC Name

ethyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-23-17(22)12(11-18)15-16(21-9-5-6-10-21)20-14-8-4-3-7-13(14)19-15/h3-4,7-8,12H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADABCITJRFAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.

    Addition of Ethyl Cyanoacetate: The final step involves the addition of ethyl cyanoacetate to the quinoxaline-pyrrolidine intermediate. This step is typically carried out under basic conditions to facilitate the nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Substituted quinoxaline derivatives

Scientific Research Applications

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoxaline core.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA, enzymes, and receptors, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the cyano group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate with three structurally related compounds, focusing on molecular features, synthesis, and functional properties.

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Core Structure: Similar quinoxaline backbone but with a 3-oxo-tetrahydroquinoxaline moiety instead of a pyrrolidine substituent. Key Differences:

  • The 3-oxo group facilitates intramolecular hydrogen bonding (N–H···O and C–H···O), influencing crystal packing and stability .

Ethyl 2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Core Structure: Quinoxaline fused with a tetrahydrobenzothiophene system and an isoquinoline substituent. Key Differences:

  • The isoquinoline group introduces aromaticity and π-stacking capabilities, differing from the aliphatic pyrrolidine in the target compound.
  • The amino linker (–NH–) may enhance solubility in polar solvents compared to the direct pyrrolidine attachment in the target compound . Functional Implications: The extended aromatic system could improve fluorescence properties, making it suitable for optoelectronic applications, whereas the target compound’s cyano group might prioritize reactivity in nucleophilic additions.

Ethyl 2-((5-(3-(pyrrol-1-yl)thieno[2,3-b]quinoxalin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate

Core Structure: Thieno[2,3-b]quinoxaline fused with oxadiazole and thioether groups. Key Differences:

  • The thiophene and oxadiazole rings enhance electron-withdrawing effects, contrasting with the electron-donating pyrrolidine in the target compound.
  • Synthesized using Brønsted acid-promoted cyclization, a method distinct from the hydrogenation or Pd-catalyzed routes seen in other analogs . Functional Implications: Demonstrated antimicrobial and fungicidal activities, suggesting that the target compound’s cyanoacetate group could be modified for similar biological applications .

Data Table: Comparative Overview

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Key Properties/Applications
This compound Quinoxaline Pyrrolidine, cyanoacetate Not explicitly reported Potential bioactivity, electronic tuning
Ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate Tetrahydroquinoxaline 3-oxo, ethyl acetate Hydrogenation (Pd/C, ethanol) Stable crystalline packing
Ethyl 2-[[3-(isoquinolin-2-yl)quinoxalin-2-yl]amino]-... Quinoxaline-Benzothiophene Isoquinoline, amino linker Multi-step nucleophilic substitution Enhanced solubility
Ethyl thienoquinoxaline-oxadiazole derivative Thienoquinoxaline Oxadiazole, thioether Brønsted acid cyclization Antimicrobial activity

Research Implications and Gaps

  • Biological Potential: While the thienoquinoxaline analog shows antimicrobial activity , the target compound’s cyano group could be exploited for developing kinase inhibitors or fluorescent probes, pending experimental validation.
  • Structural Analysis: SHELX-based refinement () could resolve the target compound’s crystal structure, enabling comparison of hydrogen-bonding patterns with ’s tetrahydroquinoxaline derivative.

Biological Activity

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline core, a pyrrolidine ring, and an ethyl cyanoacetate moiety. The unique structural arrangement contributes to its biological activity:

  • Quinoxaline Core : Known for its ability to interact with DNA and various enzymes.
  • Pyrrolidine Ring : Enhances binding affinity and specificity for biological targets.
  • Cyano Group : Facilitates hydrogen bonding and electrostatic interactions.

The compound's mechanism of action involves multiple pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt various cellular processes.
  • Receptor Binding : The structural similarity to biologically active molecules allows it to bind to receptors, influencing signaling pathways.
  • DNA Interaction : The quinoxaline core can intercalate into DNA, potentially affecting replication and transcription processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects. For example, studies have shown that it can inhibit cell growth by interfering with the cell cycle and inducing apoptosis in cancer cells.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical Cancer)15Cell cycle arrest and apoptosis
    MCF7 (Breast Cancer)12DNA intercalation and enzyme inhibition
    A549 (Lung Cancer)10Apoptosis induction

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It shows activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Xenografts : In vivo studies using tumor xenografts in mice demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups. The study reported a tumor growth inhibition rate of over 50% at optimal doses.
  • Mechanistic Insights : Further investigations revealed that the compound triggers apoptotic pathways through caspase activation and mitochondrial dysfunction in cancer cells.

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